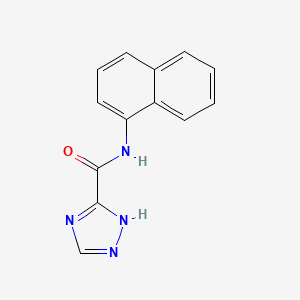
N-(naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a naphthalene ring attached to a triazole ring through a carboxamide linkage. Triazole derivatives are known for their diverse biological activities, making them significant in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of naphthalen-1-ylamine with 1H-1,2,4-triazole-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of naphthalen-1-yl-1H-1,2,4-triazole-3-carboxylic acid.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-(naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Agriculture: It is studied for its fungicidal properties and its ability to inhibit the growth of plant pathogens.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a fungicide, it inhibits the growth of fungi by disrupting the synthesis of essential cellular components such as cell wall glucans and membrane lipids . The compound binds to key enzymes involved in these pathways, leading to the inhibition of fungal growth and proliferation.
Comparison with Similar Compounds
N-(naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds such as:
N-(naphthalen-1-yl)-N’-alkyl oxalamides: These compounds are also used in Cu-catalyzed coupling reactions and have similar structural features.
N-(1-naphthyl)ethylenediamine: This compound is used in the quantitative analysis of nitrate and nitrite in water samples and undergoes diazonium coupling reactions.
The uniqueness of this compound lies in its specific triazole-carboxamide linkage, which imparts distinct biological activities and chemical reactivity compared to other naphthalene derivatives.
Properties
Molecular Formula |
C13H10N4O |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
N-naphthalen-1-yl-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C13H10N4O/c18-13(12-14-8-15-17-12)16-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,16,18)(H,14,15,17) |
InChI Key |
UKIDZQRONWMWCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NC=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















